1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one
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Overview
Description
1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of both methylthio and propylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 4-(methylthio)benzaldehyde with propylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio and propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Methoxymethyl)phenyl)ethan-1-one
- 1-(4-(Dimethylamino)phenyl)ethan-1-one
- 4’-(Methylthio)acetophenone
Uniqueness
1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one is unique due to the presence of both methylthio and propylthio groups, which confer distinct chemical and physical properties. This dual thioether functionality can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16OS2 |
---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C12H16OS2/c1-3-8-15-9-12(13)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
FNEXTZSRKLUCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
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